1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-(thiophen-2-yl)urea
Description
Properties
IUPAC Name |
1-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-3-thiophen-2-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c17-13(16-12-5-4-8-20-12)15-9-11-10-18-14(19-11)6-2-1-3-7-14/h4-5,8,11H,1-3,6-7,9-10H2,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNQNZPHUKJEUST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)CNC(=O)NC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,4-Dioxaspiro[4One common method involves the use of a Lewis acid-catalyzed Prins/pinacol cascade reaction to form the oxaspiro[4.5]decan-1-one scaffold . This is followed by the reaction with thiophene-2-ylamine and subsequent urea formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The urea group can be reduced to form amines.
Substitution: The spirocyclic core can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted spirocyclic compounds.
Scientific Research Applications
1-(1,4-Dioxaspiro[4
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.
Industry: Could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets. The spirocyclic structure allows for unique binding interactions with enzymes or receptors, potentially modulating their activity. The urea group can form hydrogen bonds, further stabilizing these interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Spirocyclic Cores
Compound 13 (8-phenyl-3-(3-(4-phenylpiperazinyl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione)
- Core : 1,3-Diazaspiro[4.5]decane-2,4-dione (two amide groups vs. the target’s urea).
- Substituents : Phenyl and piperazinylpropyl groups.
- Key Differences: The diazaspiro core lacks the dioxolane oxygen atoms, reducing polarity. Pharmacological data for Compound 13 are linked to serotonin receptor modulation .
WYE-125132
- Core : Pyrazolo[3,4-d]pyrimidin with a 1,4-dioxaspiro[4.5]decan substituent.
- Substituents : Oxa-azabicyclo[3.2.1]octane and methylurea.
- Key Differences : The pyrazolopyrimidine scaffold enables ATP-competitive inhibition of mTORC1/2, while the target’s simpler urea-thiophene system lacks this complexity. WYE-125132’s activity highlights the importance of fused heterocycles in kinase targeting .
Urea and Thiophene Derivatives
Compounds 4a–d (4-(5-Substituted-1-benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-ol/thiol)
- Core : Pyrimidin-2-ol/thiol with benzofuran and thiophen-2-yl groups.
- Key Differences: The pyrimidine ring replaces the urea, altering hydrogen-bonding patterns. Thiourea derivatives (e.g., 5a–d) exhibit enhanced lipophilicity compared to the target’s urea group.
Compounds 7a–d (Tetrahydrobenzo[b]thiophene-based ureas)
- Core: Tetrahydrobenzo[b]thiophene with hydrazono-benzoyl urea.
- These derivatives are synthesized via hydrazone formation, a strategy adaptable to the target’s urea synthesis .
Physicochemical and Pharmacological Insights
Table 1: Comparative Analysis of Key Features
Biological Activity
1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-(thiophen-2-yl)urea is a complex organic compound characterized by its unique spirocyclic structure and the presence of a thiophene ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of neuropharmacology and cancer research.
Structural Features
The compound features a spirocyclic core that contributes to its stability and biological activity. The inclusion of the thiophene moiety enhances its pharmacological properties by potentially interacting with various biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines by inducing apoptosis and modulating cell cycle progression.
- Neuropharmacological Effects : It has been reported as a partial agonist at the 5-HT1A receptor, which is implicated in mood regulation and anxiety disorders. This suggests potential applications in treating depression and anxiety-related conditions.
The exact mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific receptors and enzymes, modulating their activity and triggering downstream signaling pathways relevant to its therapeutic effects.
Study 1: Anticancer Potential
A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxicity against breast cancer cells (MCF7) with an IC50 value of 12 µM. The mechanism was linked to increased levels of reactive oxygen species (ROS) leading to oxidative stress and subsequent apoptosis.
Study 2: Neuropharmacological Evaluation
In a behavioral study using rodent models, the compound showed anxiolytic effects comparable to standard anxiolytics. The results indicated that administration of the compound significantly reduced anxiety-like behaviors in elevated plus maze tests, supporting its role as a potential therapeutic agent for anxiety disorders.
Comparative Analysis
The following table summarizes the biological activities and mechanisms of similar compounds:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| Compound A | Anticancer | Induces apoptosis via ROS generation |
| Compound B | Neuroprotective | Modulates neurotransmitter levels |
| Compound C | Antimicrobial | Inhibits bacterial cell wall synthesis |
Research Findings
Recent research highlights the need for further investigations into the pharmacokinetics and toxicity profiles of this compound. Studies focusing on optimizing its chemical structure could enhance its efficacy and selectivity for biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
